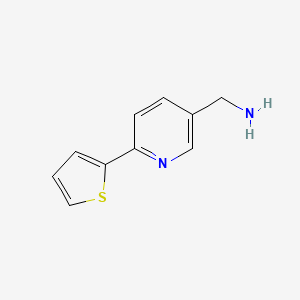
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine is a heterocyclic compound that features both a thiophene and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Thiophen-2-yl)pyridin-3-yl)methanamine typically involves the formation of the pyridine and thiophene rings followed by their coupling. One common method involves the reaction of 3-bromopyridine with thiophene-2-boronic acid in the presence of a palladium catalyst to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学的研究の応用
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of (6-(Thiophen-2-yl)pyridin-3-yl)methanamine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
(6-(Thiophen-3-yl)pyridin-3-yl)methanamine: Similar in structure but with the thiophene ring attached at a different position.
(6-methylpyridin-3-yl)methanamine: Features a methyl group instead of a thiophene ring.
(4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol): Contains a pyrimidine ring in addition to the pyridine and thiophene rings.
Uniqueness
(6-(Thiophen-2-yl)pyridin-3-yl)methanamine is unique due to its specific arrangement of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.
特性
分子式 |
C10H10N2S |
|---|---|
分子量 |
190.27 g/mol |
IUPAC名 |
(6-thiophen-2-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H,6,11H2 |
InChIキー |
GFCYCUAXDJPKDB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















